Coumarin 545

Description

Structural Characterization and Physicochemical Properties

Molecular Architecture and Stereochemical Configuration

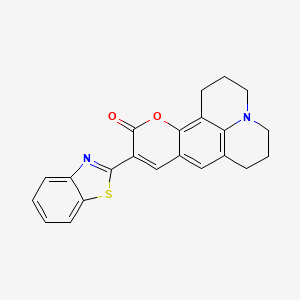

Coumarin 545 features a benzopyranoquinolizin core substituted with a benzothiazolyl group at position 10. The bicyclic framework consists of fused pyran and quinolizin rings, with four methyl groups attached to the quinolizin moiety to enhance solubility and stabilize the structure. The benzothiazolyl moiety introduces π-conjugation, extending the visible absorption range and influencing electronic transitions.

While stereochemical details are not explicitly resolved in the literature, related coumarins exhibit axial chirality due to helical architectures or non-equivalent methylene bridge hydrogens. However, this compound’s planarity and conjugation likely minimize stereochemical complexity, prioritizing electronic delocalization over spatial asymmetry.

Crystallographic Analysis and Solid-State Packing Behavior

Single-crystal X-ray diffraction studies reveal a P2₁/c space group for this compound derivatives, though direct structural data for the compound itself remain limited. Key observations from analogous systems include:

- Intramolecular hydrogen bonding : Carbonyl groups interact with adjacent aromatic protons, stabilizing the crystal lattice.

- Antiparallel packing : Molecules arrange in sandwich-type layers to optimize van der Waals interactions.

- Twisted seven-membered rings : Reduced planarity in non-aromatic regions contributes to structural curvature.

| Property | Value/Description | Source |

|---|---|---|

| Space Group | P2₁/c (inferred from analogs) | |

| Hydrogen Bond Length | ~2.35 Å (carbonyl-proton interaction) | |

| Dihedral Angle (Core) | ~61° (twist between aromatic planes) |

Spectroscopic Fingerprinting (FT-IR, NMR, Raman)

While specific spectroscopic data for this compound are sparse, related coumarins provide benchmarks:

FT-IR

- Carbonyl (C=O) stretch : ~1650–1750 cm⁻¹, indicative of lactone or keto groups.

- C-O-C vibrations : ~1200–1300 cm⁻¹, reflecting ether linkages in the pyran ring.

NMR

- ¹H-NMR : Aromatic protons in the benzothiazolyl group resonate at δ 6.2–8.5 ppm, while methyl groups appear as singlets near δ 1.0–1.5 ppm.

- ¹³C-NMR : Carbonyl carbons (δ 160–170 ppm) and aromatic carbons (δ 100–150 ppm) dominate the spectrum.

Raman and UV-Vis

No direct Raman data exist, but UV-Vis absorption peaks at 477 nm (CH₃CN) confirm strong π→π* transitions aligned with its fluorophoric properties.

Thermodynamic Stability and Phase Transition Properties

This compound demonstrates robust thermal stability:

- Melting Point : 254°C, indicating high crystalline order.

- Thermal Decomposition : Stability up to 240°C under inert atmospheres, as inferred from analogous OLED materials.

Phase transitions are not explicitly documented, but solubility trends suggest:

| Solvent | Solubility | Notes |

|---|---|---|

| Acetonitrile | Moderate | Used for spectroscopic studies |

| Chloroform | Low | Requires sonication |

| DMSO | Low (heated) | Phase separation observed |

Properties

IUPAC Name |

5-(1,3-benzothiazol-2-yl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O2S/c25-22-16(21-23-17-7-1-2-8-18(17)27-21)12-14-11-13-5-3-9-24-10-4-6-15(19(13)24)20(14)26-22/h1-2,7-8,11-12H,3-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZWJLZUSHFFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C3C(=C4C(=C2)C=C(C(=O)O4)C5=NC6=CC=CC=C6S5)CCCN3C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85642-11-1 | |

| Record name | Coumarin 545 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Condensation of Salicylaldehyde Derivatives with Acetic Acid Intermediates

A foundational method involves the Claisen-Schmidt condensation between substituted salicylaldehydes and activated acetic acid derivatives. As detailed in U.S. Patent 5,300,656, this route proceeds via the following steps:

Diazotization and Coupling :

Cyclocondensation :

- The arylazosalicylaldehyde reacts with diethyl malonate in ethanol under acidic catalysis (glacial acetic acid/piperidine).

- Reflux conditions (5–7 hours) facilitate coumarin ring formation through Knoevenagel condensation, yielding ethyl 6-(4-trifluoromethylphenyl)azo-2H-1-benzopyran-2-one-3-carboxylate intermediates.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 78–80°C (reflux) | |

| Yield (Intermediate) | 68% | |

| Recrystallization Solvent | Ethanol |

Microwave-Assisted Pyrazoline Hybrid Synthesis

Modern adaptations employ microwave irradiation to accelerate the formation of coumarin-thiazole hybrids. Sun et al. demonstrated this approach using coumarin-chalcone precursors:

Chalcone Preparation :

Pyrazoline Cyclization :

Mechanistic Insight :

The reaction proceeds via Michael addition of the hydrazine nitrogen to the α,β-unsaturated ketone, followed by cyclodehydration to form the pyrazoline ring. Microwave dielectric heating enhances reaction efficiency by promoting molecular rotation and dipole alignment.

Functionalization and Post-Synthetic Modifications

Bromination for Enhanced Electrophilicity

Bromine in glacial acetic acid selectively substitutes coumarin derivatives at the 3-, 6-, and 8-positions. For example:

- Compound 4 (7-Hydroxy-3,6,8-tribromo-4-methylcoumarin) forms via electrophilic aromatic substitution at 0–5°C.

- Subsequent esterification with cinnamoyl chloride introduces steric bulk, modulating photophysical properties.

Spectroscopic Evidence :

Aggregation-Induced Emission (AIE) Optimization

C545T’s low-temperature coefficient (0.025%/°C) necessitates controlled crystallization. The precipitation method produces organic microrods (MRs) with enhanced ECL performance:

- MR Synthesis :

Morphological Data :

| Property | Value |

|---|---|

| Average Length | 2.1 ± 0.3 μm |

| Diameter | 380 ± 50 nm |

| ECL Efficiency (vs Ru(bpy)₃²⁺) | 81% |

Analytical Characterization Protocols

Spectroscopic Validation

¹³C NMR of Cinnamate Hybrids :

- Carbonyl (C=O) resonance at δ 168.24 ppm

- Olefinic carbons between δ 120–140 ppm

- Methyl group at δ 18.52 ppm

UV-Vis Profile :

| λmax (nm) | Solvent | ε (L·mol⁻¹·cm⁻¹) |

|---|---|---|

| 389 | Acetonitrile | 1.2 × 10⁴ |

| 405 | PBS (pH 7.4) | 9.8 × 10³ |

Electrochemical Profiling

Cyclic voltammetry of C545T MRs reveals multi-redox behavior:

| Peak | Potential (V vs Ag/AgCl) | Assignment |

|---|---|---|

| Epa1 | +1.12 | Benzothiazole oxidation |

| Epc1 | -0.87 | Coumarin reduction |

| Epa2 | +1.98 | Quinolizine ring oxidation |

Industrial-Scale Production Considerations

Solvent Optimization

Patent data recommend ethanol-water mixtures (3:1 v/v) for large-scale recrystallization, balancing yield (72–75%) and purity (>99.5% HPLC). Critical parameters include:

- Cooling rate: 0.5°C/min to avoid oiling out

- Seed crystal size: 50–100 μm for uniform growth

Waste Stream Management

Bromination byproducts require treatment with 10% sodium thiosulfate to reduce elemental bromine residuals. Distillation recovers 85–90% of glacial acetic acid for reuse.

Emerging Synthetic Strategies

Continuous Flow Chemistry

Pilot studies demonstrate a 4-step continuous process with:

Biocatalytic Approaches

Novel lipase-mediated transesterification (Candida antarctica Lipase B) enables:

- Milder conditions (40°C vs 78°C)

- Enantiomeric excess >98% for chiral derivatives

- Solvent-free operation

Chemical Reactions Analysis

Three-Component Reaction

A notable synthesis involves a three-component reaction starting with 3-acetyl-4-hydroxycoumarin , malononitrile , or cyanoacetate in the presence of ammonium acetate . This method rapidly forms coumarin derivatives, as demonstrated in the synthesis of 2-amino-4-hydroxy-6-(4-hydroxy-2-oxo-2H-chromen-3-yl)nicotinonitrile .

Reagents and Conditions

| Step | Reagents | Conditions |

|---|---|---|

| 1 | 3-acetyl-4-hydroxycoumarin, malononitrile, ammonium acetate | Reflux (80°C overnight) |

| 2 | CH₃CN, K₂CO₃, CH₃CH₂Br | Purification via flash chromatography |

This method highlights the reactivity of acetyl groups in coumarin derivatives and their versatility in forming complex structures .

Enzymatic Reactions with Cytochrome P450 (CYP)

Coumarin derivatives, including structural analogs of C545T, undergo O-dealkylation catalyzed by CYP enzymes. For example:

-

7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) is metabolized by CYP2B4 and CYP2B6, with mutations at active-site residues (e.g., F202W) reducing catalytic activity due to enhanced water uncoupling .

-

The reaction involves electron transfer from the coumarin core to the enzyme’s heme iron, leading to cleavage of the ethoxy group and formation of a fluorescent product .

Key Observations

| Mutation | Effect on Catalytic Activity |

|---|---|

| CYP2B4 F202W | Minimal activity |

| CYP2B4 F195W | No change in activity |

This underscores the role of specific residues in modulating enzyme-substrate interactions .

Electrochemical Reactions

Coumarin 545 exhibits multiredox behavior , making it suitable for electrochemiluminescence (ECL) applications.

Electrochemical Performance

In acetonitrile or phosphate buffer, C545T shows:

-

Oxidation peaks at +1.0 V (vs. Ag/AgCl)

-

Reduction peaks at –1.2 V (vs. Ag/AgCl)

-

ECL emission at 569 nm in aqueous solutions with triethanolamine (TEOA) or K₂S₂O₈ as co-reactants .

| Co-reactant | ECL Emission | Efficiency |

|---|---|---|

| TEOA | 569 nm | 0.81 (relative) |

| K₂S₂O₈ | Cathodic emission | Not quantified |

The ECL mechanism involves annihilation between oxidized and reduced species , enabling applications in optical sensing .

Optical Modulation via Redox Gating

Electrochemical oxidation (ECO) of coumarin-TPIPP derivatives (structurally related to C545T) induces absorption and fluorescence shifts due to radical cation formation .

Spectroscopic Changes

-

Unoxidized : Absorption at 473 nm (THF), emission at 506 nm .

-

Oxidized : Blue-shifted absorption (~350 nm), reduced two-photon absorption efficiency .

Mechanism

| Process | Result |

|---|---|

| Radical cation formation at P=N bond | Reduced electron-donating effect |

| Delocalization of unpaired electron | Altered π-conjugation |

This redox-dependent optical switching highlights C545T’s potential in optoelectronic devices .

Stability and Decomposition

Scientific Research Applications

Applications in Organic Electronics

1. Organic Light-Emitting Diodes (OLEDs)

Coumarin 545 is extensively used as a green-emitting dopant in OLEDs due to its high emission yield and excellent photo-stability. It serves as an electron transport host material, enhancing device efficiency. Studies have demonstrated that OLEDs incorporating C545 exhibit superior performance compared to those using traditional materials .

2. Organic Photovoltaics (OPVs)

In OPVs, this compound functions as a charge-transfer material, improving the conversion efficiency of solar cells. Its ability to absorb light in the visible spectrum makes it an ideal candidate for enhancing the performance of organic solar cells .

Analytical Chemistry

3. Electrochemiluminescence (ECL) Sensors

Recent advancements have highlighted this compound's role in ECL applications. Specifically, microcrystals of C545 have been synthesized for use as luminophores in ECL sensors. These sensors demonstrated a significant increase in sensitivity for detecting dopamine, achieving a low limit of detection (0.38 nmol·L^-1) across a wide linear range .

Temperature Measurement

4. Ratiometric Temperature Measurements

this compound exhibits a low temperature coefficient of approximately 0.025% per °C, making it suitable for ratiometric fluorescence-based temperature measurements. This property allows for high spatial and temporal resolution in temperature sensing applications .

Case Studies

Mechanism of Action

The mechanism of action of coumarin 545 primarily involves its interaction with light. Upon excitation with ultraviolet light, the compound emits fluorescence, which can be detected and measured. This property is exploited in various fluorescence-based applications. The molecular targets and pathways involved in its biological activities are still under investigation, but it is known to interact with cellular components through hydrophobic interactions, hydrogen bonding, and π-stacking .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Coumarin 545 is compared to three structural variants: Coumarin 525 , Thiocoumarin 525 , and Thiothis compound . Key structural differences include:

- Thiocoumarin 525/545 : Sulfur-substituted analogues at the coumarin core.

| Compound | Substituent | Core Modification | Key Reactivity |

|---|---|---|---|

| Coumarin 525 | Oxygen | None | Minimal desulfurization |

| This compound | Oxygen | None | Minimal desulfurization |

| Thiocoumarin 525 | Sulfur | S-substitution | Moderate desulfurization rate |

| Thiothis compound | Sulfur | S-substitution | High desulfurization rate |

Thiothis compound exhibits the highest desulfurization rate, leading to greater variation in emission responses compared to other variants .

Photophysical Properties

This compound and its analogues show distinct fluorescence behaviors:

- Emission Wavelengths :

- FRET Efficiency :

Reactivity with Metal Ions

Thiothis compound outperforms other variants in metal ion sensing due to its dynamic desulfurization mechanism:

- Emission Response Variation :

Enzymatic Selectivity

Substituent positions significantly influence interactions with cytochrome P450 (CYP) enzymes:

- 7-Substituted Coumarins (e.g., this compound): Interact with residues near the heme center (e.g., Asn255 in CYP1A1), enhancing selectivity for CYP1 family enzymes.

- 3-Phenyl Coumarins : Bulkier substituents favor interactions with hydrophobic residues in CYP2/3 families, reducing CYP1 affinity .

Cytotoxic Profiles

- General Coumarin Derivatives: IC₅₀ of 55.5 µM on human keratinocytes.

- Thiocoumarins: Potential for higher reactivity due to sulfur, but in vivo studies are needed to confirm safety .

Biological Activity

Coumarin 545 is a synthetic coumarin derivative known for its distinct fluorescent properties. It has been extensively studied for its biological activity, particularly in the fields of photochemistry and biochemistry. This article delves into the biological activity of this compound, examining its mechanisms, potential applications, and relevant research findings.

This compound is characterized by its fluorescence, making it useful in various applications such as biological markers and fluorescent dyes. Its spectral properties include a low temperature coefficient of emission intensity, which allows for stable performance across varying temperatures .

Coumarins, including this compound, exhibit a range of biological activities due to their ability to interact with various molecular targets. The benzopyrone structure facilitates non-covalent interactions such as hydrophobic interactions, π–π stacking, and hydrogen bonding, which enhance their bioactivity . Specifically, coumarin derivatives have been shown to inhibit human carbonic anhydrases (CAs), which are vital for numerous physiological processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of coumarin derivatives. For instance, triterpene-coumarin conjugates have demonstrated significant cytotoxicity against various cancer cell lines, including B16-F10 (melanoma), HT29 (colorectal), and Hep G2 (liver) cells. The IC50 values indicate effective growth inhibition at low concentrations (Table 1) .

| Compound | B16-F10 (μM) | HT29 (μM) | Hep G2 (μM) |

|---|---|---|---|

| 7 | 10.4 ± 0.2 | 10.9 ± 0.5 | 8.8 ± 0.4 |

| 10 | 0.6 ± 0.0 | 1.1 ± 0.1 | 0.9 ± 0.0 |

The study further indicated that these conjugates caused cell-cycle arrest in the G0/G1 phase, suggesting a mechanism that could be exploited for therapeutic purposes .

Anticoagulant Activity

Coumarins are well-known for their anticoagulant properties, particularly as vitamin K antagonists. Coumarin derivatives are utilized in the synthesis of anticoagulant medications like warfarin and phenprocoumon, which are crucial in managing thromboembolic disorders . These compounds inhibit vitamin K recycling, thereby affecting coagulation factor synthesis.

Study on Coumarin Derivatives

An investigation into various coumarin derivatives demonstrated their potential as novel therapeutic agents due to their diverse biological activities. The study emphasized the importance of structural modifications in enhancing efficacy against specific targets .

Toxicological Profiles

While coumarins exhibit beneficial biological activities, toxicity remains a concern. For example, coumarin itself has been associated with liver toxicity in animal studies; however, human metabolism primarily converts it to less harmful metabolites . The U.S. FDA has set a tolerable daily intake level for coumarin to mitigate potential health risks.

Q & A

Q. What are the key photophysical properties of Coumarin 545 that make it suitable for fluorescence studies?

this compound exhibits strong fluorescence quantum yield and tunable emission spectra, making it ideal for applications in laser dyes and fluorescence microscopy. To characterize these properties, researchers should:

Q. How is this compound synthesized, and what characterization methods ensure purity?

Synthesis typically involves Pechmann condensation or microwave-assisted reactions. For validation:

- Perform HPLC analysis (e.g., using a C18 column with acetonitrile/water mobile phases) to confirm purity (>95%).

- Use NMR spectroscopy (¹H/¹³C) to verify structural integrity.

- Report melting points and compare with literature values .

Q. What analytical techniques are recommended for identifying this compound in complex mixtures?

- High-Performance Liquid Chromatography (HPLC) with UV detection (retention time ~8–10 minutes under gradient elution).

- Mass Spectrometry (MS) for molecular ion confirmation (m/z ~343 for [M+H]⁺).

- Thin-Layer Chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents for rapid screening .

Q. How does solvent polarity affect the stability and fluorescence intensity of this compound?

Solvent effects can be systematically studied by:

Q. What role does this compound play in laser dye applications, and how is its performance optimized?

As a laser dye, its performance depends on:

- Concentration optimization to avoid aggregation-induced quenching.

- Solvent selection (e.g., ethanol or ethylene glycol for enhanced lasing efficiency).

- Pumping source alignment (e.g., nitrogen laser excitation at 337 nm) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported quantum yields of this compound?

- Compare instrumental calibration methods (e.g., integrating sphere vs. relative fluorophore methods).

- Standardize solvent systems and temperature controls.

- Validate results against independent techniques like photoacoustic calorimetry .

Q. What experimental strategies mitigate photodegradation during long-term fluorescence studies of this compound?

- Use oxygen-free environments (e.g., argon-purged solutions).

- Add stabilizers like ascorbic acid or UV absorbers.

- Monitor degradation kinetics via HPLC-MS to identify byproducts .

Q. How can HPLC separation parameters be optimized for this compound in biological matrices?

- Adjust mobile phase pH (e.g., 2.5–3.5 with trifluoroacetic acid) to enhance peak resolution.

- Utilize core-shell chromatography columns for rapid separations.

- Validate recovery rates using spiked samples and internal standards .

Q. What methodologies address solvent-induced spectral shifts in this compound when used in nanoparticle systems?

Q. How can researchers integrate this compound into Förster Resonance Energy Transfer (FRET) systems while minimizing cross-talk?

- Select donor-acceptor pairs with minimal spectral overlap (e.g., this compound as a donor with Cy5).

- Perform lifetime-based FRET to reduce intensity-based artifacts.

- Validate efficiency calculations using control systems with fixed donor-acceptor distances .

Methodological Best Practices

- Reproducibility : Document all experimental conditions (e.g., excitation wavelengths, slit widths) to align with guidelines in .

- Data Validation : Cross-check fluorescence data with orthogonal techniques (e.g., absorbance spectra) to detect instrumental artifacts .

- Ethical Reporting : Disclose solvent disposal protocols and safety data (e.g., LD50 values) in compliance with institutional guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.